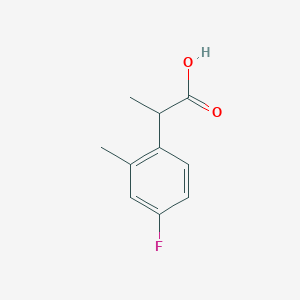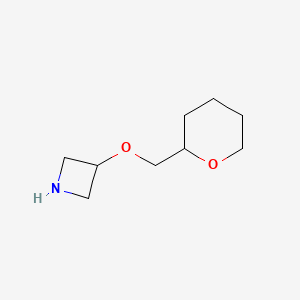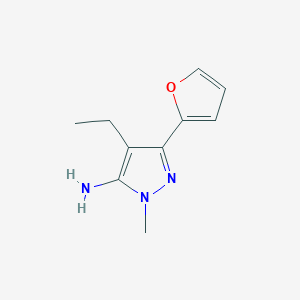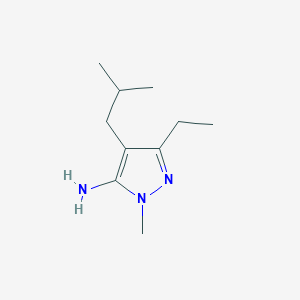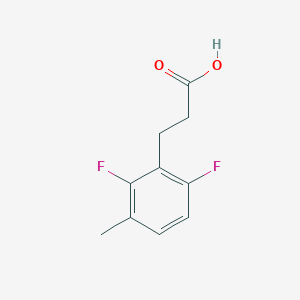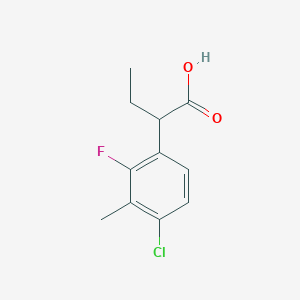
2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-3-methylbenzene and butanoic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) for hydrogenation reactions.
Steps: The process may include halogenation, Friedel-Crafts acylation, and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The specific mechanism of action for 2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C11H12ClFO2 |
|---|---|
Peso molecular |
230.66 g/mol |
Nombre IUPAC |
2-(4-chloro-2-fluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c1-3-7(11(14)15)8-4-5-9(12)6(2)10(8)13/h4-5,7H,3H2,1-2H3,(H,14,15) |
Clave InChI |
SWNRYSLKPTZVFQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C(=C(C=C1)Cl)C)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13321017.png)
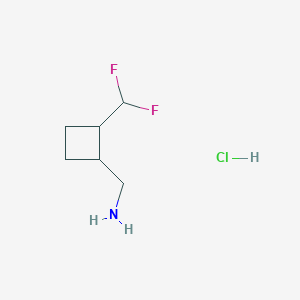
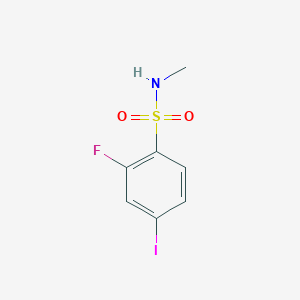
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)

![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)

